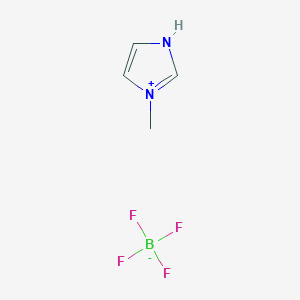

1-Methyl-1H-imidazol-3-ium tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1H-imidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZIIYGBKXRGN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate

Introduction

1-Methyl-1H-imidazol-3-ium tetrafluoroborate, often abbreviated as [MIM]BF₄, belongs to the class of ionic liquids (ILs), which are salts that are liquid at or near room temperature. These compounds have garnered significant attention in various scientific and industrial fields due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvating capabilities.[1][2] In the realm of drug development and pharmaceutical sciences, imidazolium-based ionic liquids are being explored as alternative reaction media, catalysts, and mobile phase additives in chromatographic separations.[1][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed, field-proven understanding of this important ionic liquid. The methodologies described herein are presented with an emphasis on the underlying chemical principles and self-validating protocols to ensure reproducibility and scientific integrity.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of 1-methylimidazole to form a halide salt, which is then subjected to an anion exchange reaction in the second step to yield the desired tetrafluoroborate product.[1]

Step 1: Quaternization of 1-Methylimidazole

Step 2: Anion Exchange

Once the imidazolium halide salt is formed and purified, the next step is to exchange the halide anion (e.g., Cl⁻, Br⁻, I⁻) with the tetrafluoroborate anion (BF₄⁻). This is typically achieved by reacting the imidazolium halide with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄).[6][7]

The driving force for this reaction is often the precipitation of the resulting inorganic salt (e.g., NaCl, AgI) from the reaction medium, which shifts the equilibrium towards the formation of the desired ionic liquid.[4][7] The choice of solvent for this step depends on the solubility of the reactants and products. Acetone or water are commonly used.[4][6]

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of a representative imidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄), which illustrates the general principles applicable to this compound.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight excess (1.3 equivalents) of 1-chlorobutane in acetonitrile.

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 75-80 °C) and maintain for 48 hours. The causality behind refluxing is to provide sufficient thermal energy to overcome the activation energy of the SN2 reaction, thereby increasing the reaction rate.

-

Work-up: After cooling to room temperature, remove the volatile components (acetonitrile and unreacted 1-chlorobutane) under reduced pressure using a rotary evaporator. The resulting product is crude 1-butyl-3-methylimidazolium chloride.

Part B: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM]BF₄) via Anion Exchange [6][8]

-

Dissolution: Dissolve the crude 1-butyl-3-methylimidazolium chloride in a minimal amount of a suitable solvent, such as water or acetone.[6][8]

-

Anion Exchange Reaction: Add a stoichiometric amount of sodium tetrafluoroborate (NaBF₄) to the solution with vigorous stirring. A white precipitate of sodium chloride will form. The insolubility of NaCl in solvents like acetone drives the reaction to completion.[4]

-

Isolation and Purification:

-

Filter the mixture to remove the precipitated sodium chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

To ensure high purity, the resulting ionic liquid can be washed with a solvent in which it is immiscible but in which impurities are soluble (e.g., diethyl ether).

-

Finally, dry the product under high vacuum to remove any residual solvent and water. The water content can be checked by methods like Karl Fischer titration or by observing the water peak in the ¹H NMR spectrum.[8]

-

Safety Precautions:

-

Alkyl halides are potentially hazardous and should be handled in a well-ventilated fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Imidazolium-based ionic liquids can be skin and eye irritants. Avoid direct contact.[11][12]

-

Consult the Safety Data Sheets (SDS) for all chemicals used.[9]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ionic liquid. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR are used to confirm the formation of the imidazolium cation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the imidazolium ring and the methyl group. The chemical shifts of the ring protons are particularly diagnostic, often appearing in the aromatic region (7-9 ppm).[6] The integration of the signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the imidazolium ring are indicative of their electronic environment.

| ¹H NMR Data for a representative imidazolium cation ([EMIM]⁺) [1] | |

| Assignment | Chemical Shift (δ, ppm) |

| N-CH =N | 8.35 (s, 1H) |

| N-CH =CH -N | 7.16-7.22 (d, 2H) |

| N-CH ₂-CH₃ | 3.98 (q, 2H) |

| N-CH ₃ | 3.92 (s, 3H) |

| N-CH₂-CH ₃ | 1.21 (t, 3H) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the C-H stretching of the imidazolium ring and the alkyl groups, as well as a strong, broad band corresponding to the B-F stretching of the tetrafluoroborate anion, typically around 1053 cm⁻¹.[6][13]

| Key FT-IR Absorptions for a representative imidazolium tetrafluoroborate [6][14][15] | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Imidazolium C-H stretch | 3120 - 3162 |

| Alkyl C-H stretch | 2876 - 2964 |

| Imidazolium ring vibrations | 1200 - 1700 |

| B-F stretch | ~1053 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the cation and to confirm the overall composition of the ionic liquid. Electrospray ionization (ESI) is a common technique for analyzing ionic liquids. The mass spectrum will show a prominent peak corresponding to the molecular weight of the 1-Methyl-1H-imidazol-3-ium cation. It is important to note that under certain conditions, decomposition products may also be observed.[16][17]

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the ionic liquid. TGA can determine the decomposition temperature, while DSC can identify phase transitions such as melting point and glass transition temperature.[6]

Visualizing the Chemical Structure

Caption: Structure of 1-Alkyl-3-methylimidazolium tetrafluoroborate.

Applications in Drug Development

The unique properties of this compound and related ionic liquids make them attractive for various applications in drug development:

-

"Green" Solvents: Their low volatility reduces the risk of exposure and environmental contamination, positioning them as greener alternatives to traditional organic solvents.[1]

-

Catalysis: They can act as both solvents and catalysts in organic reactions, potentially improving reaction rates and selectivities.[18]

-

Drug Delivery: Their tunable properties are being investigated for the development of novel drug delivery systems.

-

Chromatography: Imidazolium tetrafluoroborates have been successfully used as mobile phase additives in High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of pharmaceutical formulations.[3]

-

Biocatalysis: They can provide a stable environment for enzymes, enhancing their activity and stability in non-aqueous media.

Conclusion

This technical guide has provided a comprehensive, in-depth overview of the synthesis and characterization of this compound. By understanding the fundamental principles behind the synthetic procedures and the interpretation of analytical data, researchers and scientists can confidently prepare and utilize this versatile ionic liquid in their work. The self-validating nature of the described protocols, coupled with a strong emphasis on safety and scientific integrity, ensures that this guide will be a valuable resource for professionals in the field of drug development and beyond. The continued exploration of ionic liquids like this compound holds significant promise for advancing chemical synthesis and pharmaceutical sciences.

References

- Creary, X., & Willis, E. D. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses Procedure.

- da Silva, F. L., et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10).

- CymitQuimica. (2024). SAFETY DATA SHEET.

- Lin, I. J., & Yang, J. H. (2008). Local Structures of Water in 1-Butyl-3-methylimidazolium Tetrafluoroborate Probed by High-Pressure Infrared Spectroscopy. Analytical Sciences, 24(10), 1305-1308.

- Yamamoto, T., et al. (2018). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega, 3(11), 15466-15473.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate.

- Santa Cruz Biotechnology. (n.d.). 1-Butyl-3-methylimidazolium tetrafluoroborate.

- Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate.

- Zhang, Y. Y., et al. (n.d.). 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis. ResearchGate.

- Tian, P., et al. (n.d.). The Synthesis and Characterization of 1-methyl-3-butyl imidazole Tetrafluoroborate. Applied Mechanics and Materials.

- van den Broeke, J., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.

- ResearchGate. (n.d.). FT-IR spectra of (a) 1-butyl-3-methylimidazolium tetrafluoroborate....

- Singh, T., & Kumar, A. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3).

- Jeon, Y., et al. (2008). Structural change of 1-butyl-3-methylimidazolium tetrafluoroborate + water mixtures studied by infrared vibrational spectroscopy. The Journal of Physical Chemistry B, 112(3), 923-928.

- Zhang, L., et al. (2011). Ionic liquid 1-butyl-3-methyl imidazolium tetrafluoroborate for shotgun membrane proteomics. Analytical and Bioanalytical Chemistry, 399(1), 353-361.

- Motalov, V. B., et al. (2025). Thermal and thermodynamic characteristics of 1-methyl-3-octyl imidazolium tetrafluoroborate [C8C1Im][BF4] according to Knudsen Effusion Mass Spectrometry (KEMS). ResearchGate.

- ResearchGate. (n.d.). 1 H NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate.

- Motalov, V. B., et al. (2025). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. ResearchGate.

- Huddleston, J. G., et al. (n.d.). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate.

- Kudin, L. S., et al. (2025). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. Molecules, 30(20), 4888.

- Abate, S., et al. (2023). 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. Beilstein Journal of Organic Chemistry, 19, 2086-2096.

- Pyka, A., et al. (2025). 1-alkyl-3-methylimidazolium tetrafluoroborate as an alternative mobile phase additives for determination of haloperidol in pharmaceutical formulation by HPTLC UV densitometric method. ResearchGate.

Sources

- 1. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 2. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsdjournal.org [rsdjournal.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. carlroth.com [carlroth.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 14. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazol-3-ium Tetrafluoroborate

Introduction

Ionic liquids (ILs) have emerged as a pivotal class of materials in modern chemistry, offering a unique combination of properties that make them suitable for a vast range of applications, from "green" solvents in synthesis to high-performance electrolytes in electrochemical devices.[1] Among the myriad of available ionic liquids, those based on the imidazolium cation have garnered significant attention due to their high conductivity, thermal stability, and tunable nature.[2] This guide provides a comprehensive technical overview of the physicochemical properties of a fundamental member of this family: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate ([MMIM][BF4]).

This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the experimental methodologies used to ascertain these properties. We will delve into its synthesis, thermal and electrochemical characteristics, and key physical parameters, providing a robust foundation for its application and further development.

Molecular Structure and Core Properties

The fundamental unit of this compound consists of a 1-methyl-3H-imidazolium cation and a tetrafluoroborate anion. The structure of the cation, with its planar aromatic ring and short alkyl chain, and the inorganic nature of the anion are key determinants of its physical and chemical behavior.

Table 1: Key Physicochemical Properties of Imidazolium-Based Tetrafluoroborate Ionic Liquids

| Property | 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) |

| CAS Number | 143314-16-3[3] | 174501-65-6[4] |

| Molecular Weight | 197.97 g/mol [5][6] | 226 g/mol [7] |

| Melting Point | 13-15 °C[6][8] | -74 °C |

| Boiling Point | >350 °C[6][9][8] | Not available |

| Density (at 25 °C) | 1.294 g/mL[6][8] | Not available |

| Refractive Index (n20/D) | 1.413[6][9][8] | Not available |

| Flash Point | 113 °C (closed cup)[6][8] | Not available |

Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ionic liquids like [MMIM][BF4] typically follows a two-step process: quaternization of the N-methylimidazole followed by anion exchange. This well-established methodology allows for high-yield production of the desired ionic liquid.[10]

Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4])

This protocol is adapted from a standard procedure for the synthesis of imidazolium-based ionic liquids and can be modified for the synthesis of the 1-methyl analog by using the appropriate starting materials.[10]

Step 1: Quaternization to form 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

-

In a round-bottom flask, combine an equimolar amount of 1-methylimidazole with chloroethane.

-

The reaction is typically carried out with constant stirring.

-

This step results in the formation of 1-ethyl-3-methylimidazolium chloride.[10]

Step 2: Anion Exchange

-

The synthesized [EMIM]Cl is dissolved in a suitable solvent, such as acetonitrile.

-

An equimolar amount of sodium tetrafluoroborate (NaBF₄) is added to the solution.

-

The addition of NaBF₄ leads to the precipitation of sodium chloride (NaCl).[10]

-

The NaCl precipitate is removed by filtration.

-

The solvent (acetonitrile) and any residual water are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by repeated extraction with a solvent like dichloromethane, followed by removal of the solvent under reduced pressure to yield the pure 1-ethyl-3-methylimidazolium tetrafluoroborate.[10]

Caption: Synthesis workflow for 1-Ethyl-3-methylimidazolium tetrafluoroborate.

Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range in various applications. Thermogravimetric analysis (TGA) is the standard technique used to evaluate this property.

Insights from Experimental Data

Studies on related imidazolium tetrafluoroborates, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have shown that these ionic liquids possess high thermal stability, often up to 300-500 °C.[2] The thermal decomposition of dialkylimidazolium tetrafluoroborates has been investigated, revealing that the process can be complex, with potential for both vaporization and decomposition.[11] The incorporation of [BMIM][BF₄] into polymer matrices has been shown to result in materials with good thermal stability, suitable for high-temperature applications in electrochemical devices.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

A small, precisely weighed sample of the ionic liquid is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon) to prevent oxidative degradation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve, indicating the upper limit of the ionic liquid's thermal stability.

Electrochemical Properties

The electrochemical window, ionic conductivity, and behavior at electrode interfaces are paramount for applications in batteries, capacitors, and other electrochemical systems. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful techniques for characterizing these properties.

Key Electrochemical Characteristics

Imidazolium-based ionic liquids are known for their wide electrochemical windows, typically in the range of 4-7 V.[2] The electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate has been investigated, identifying potential impurities like chloride and demonstrating that the anodic oxidation can produce BF₃.[12] The use of these ionic liquids in electrical double-layer capacitors (EDLCs) is motivated by the wide region of ideal polarizability of carbon electrodes, which can lead to increased energy and power densities compared to aqueous electrolytes.[13]

Experimental Protocol: Cyclic Voltammetry (CV)

-

A three-electrode system is assembled in a sealed electrochemical cell containing the ionic liquid as the electrolyte. The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back to the starting potential.

-

The current response is measured as a function of the applied potential.

-

The electrochemical window is determined by identifying the potential limits at which significant oxidation or reduction of the electrolyte occurs.

Caption: Experimental workflow for Cyclic Voltammetry.

Viscosity and Conductivity

The transport properties of viscosity and ionic conductivity are intrinsically linked and are crucial for applications requiring efficient ion transport, such as in electrolytes.

Relationship and Influencing Factors

For ionic liquids, lower viscosity generally correlates with higher ionic conductivity. The size and shape of the constituent ions, as well as intermolecular interactions, play a significant role. Studies on binary mixtures of 1-alkyl-3-methyl imidazolium tetrafluoroborates with water have shown that the addition of water can significantly decrease the viscosity.[14] The conductivity of these ionic liquids is a key property for their use as electrolytes.[15][16]

Solubility and Miscibility

The solubility of and in this compound is a critical consideration for its use as a solvent. Imidazolium-based ionic liquids are known for their ability to dissolve a wide range of organic and inorganic compounds. The miscibility with common organic solvents and water is also an important characteristic for practical applications. For instance, 1-ethyl-3-methylimidazolium tetrafluoroborate is completely miscible with water but only partially miscible with ethanol at room temperature.[15]

Safety and Handling

While ionic liquids are often touted as "green" solvents due to their low vapor pressure, they are not without hazards. Proper handling and safety precautions are essential.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][17]

-

Handling: Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[7] Use in a well-ventilated area.[3]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and dry.[3] Some imidazolium salts are hygroscopic.[4]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[4][17]

Conclusion

This compound, as a fundamental member of the imidazolium-based ionic liquids, possesses a suite of physicochemical properties that make it a compound of significant interest for a variety of scientific and industrial applications. Its synthesis is well-understood, and its thermal and electrochemical stability are advantageous for demanding processes. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective application and for the development of next-generation materials and technologies. Further research to elucidate the specific properties of the 1-methyl derivative will be invaluable to the scientific community.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. (2021, August 14). ResearchGate.

- Electrochemical characteristics of the mixture of 1- ethyl-3-methyl imidazolium tetrafluoroborate and 1. (n.d.). Google.

- Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. (n.d.). ACS Publications.

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- Electrochemistry of 1Butyl3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. (2025, August 9). ResearchGate.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). Google.

- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2022, January 11). National Institutes of Health.

- 1-Ethyl-3-methylimidazolium tetrafluoroborate | C6H11BF4N2. (n.d.). PubChem.

- Electrical Conductivity and Viscosity of Aqueous Binary Mixtures of 1-Alkyl-3-methyl Imidazolium Tetrafluoroborate at Four Temperatures†. (2025, August 10). ResearchGate.

- Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. (n.d.). Carl ROTH.

- electrochemical characteristics of the mixture of 1-ethyl-3-methyl imidazolium tetrafluoroborate and 1-ethyl. (n.d.). Google.

- 1-Ethyl-3-Methylimidazolium Tetrafluoroborate, CAS#143314-16-3. (2023, May 19). Echemi.

- Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to Complement in Situ Mass Spectrometry. (2018, June 20). PubMed.

- Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. (n.d.). ResearchGate.

- 1-Butyl-3-methylimidazolium tetrafluoroborate. (n.d.). Santa Cruz Biotechnology.

- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). National Institutes of Health.

- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024, November 11). Current World Environment.

- Safety Data Sheet: 1-Butyl-3-methylimidazolium tetrafluoroborate. (2023, October 11). proionic.

- 1-Ethyl-3-methylimidazolium tetrafluoroborate ≥ 99%, H2O 1000ppm. (n.d.). Sigma-Aldrich.

- 1-Ethyl-3-methylimidazolium tetrafluoroborate ≥ 98% HPLC. (n.d.). Sigma-Aldrich.

- PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. (n.d.). ResearchGate.

- Physical and electrochemical properties of 1-alkyl-3-methylimidazolium tetrafluoroborate for electrolyte. (2025, August 5). ResearchGate.

Sources

- 1. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Ethyl-3-methylimidazolium tetrafluoroborate | C6H11BF4N2 | CID 2769348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-乙基-3-甲基咪唑四氟硼酸盐 ≥99%, <1000 ppm H2O | Sigma-Aldrich [sigmaaldrich.com]

- 7. proionic.com [proionic.com]

- 8. 1-エチル-3-メチルイミダゾリウムテトラフルオロボラート ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 11. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ecs.confex.com [ecs.confex.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

1-Methyl-1H-imidazol-3-ium tetrafluoroborate ionic liquid properties

An In-Depth Technical Guide to 1-Alkyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquids

Authored by: Gemini, Senior Application Scientist

Introduction: Decoding a Prototypical Ionic Liquid

Ionic liquids (ILs) are a fascinating class of salts that exist in a liquid state below 100°C, with many being liquid at ambient temperature.[1][2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as potential "green" replacements for volatile organic solvents in a myriad of applications.[1][2] Among the most extensively studied families of ILs are those based on the 1,3-dialkylimidazolium cation paired with various anions.

This guide focuses on the tetrafluoroborate ([BF4]⁻) salts of 1-alkyl-3-methylimidazolium cations. While the term "1-Methyl-1H-imidazol-3-ium" is ambiguous, it typically refers to a cation with a methyl group at one nitrogen and another substituent at the other. We will concentrate on the most well-characterized and widely used members of this family, primarily 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) , as they serve as prototypical examples.

The popularity of these specific ionic liquids stems from a combination of favorable properties and synthetic accessibility.[3] The imidazolium cation's positive charge is delocalized across the aromatic ring, while the tetrafluoroborate anion has a diffuse negative charge.[3] This, coupled with the asymmetry introduced by different alkyl groups, disrupts crystal lattice formation, resulting in a low melting point.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, properties, characterization, applications, and safety considerations.

Part 1: Synthesis and Purification

The synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate is typically a robust two-step process. This methodology is favored for its versatility, allowing for the straightforward production of various ILs by simply altering the starting materials or the anion exchange salt.

Step 1: Quaternization (N-Alkylation)

The first step involves the formation of a 1-alkyl-3-methylimidazolium halide salt. This is a standard SN2 reaction where 1-methylimidazole is alkylated using an appropriate alkyl halide.

Step 2: Anion Metathesis (Anion Exchange)

The halide anion from the intermediate salt is then exchanged for the desired tetrafluoroborate anion. This is an equilibrium-driven reaction, often facilitated by the precipitation of the resulting inorganic salt.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])

Materials:

-

1-Methylimidazole (freshly distilled)

-

1-Chlorobutane

-

Sodium Tetrafluoroborate (NaBF₄)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Quaternization:

-

In a round-bottomed flask flushed with nitrogen, combine 1-methylimidazole (1.0 eq) and 1-chlorobutane (1.2-1.3 eq) in acetonitrile.

-

Causality: Using a slight excess of the alkyl halide drives the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. The nitrogen atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

-

After cooling to room temperature, remove the volatile components (excess chlorobutane and acetonitrile) under reduced pressure using a rotary evaporator. The resulting viscous liquid is 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]).

-

-

Anion Exchange:

-

Dissolve the crude [BMIM][Cl] in distilled water.

-

In a separate flask, prepare a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄, ~1.1 eq).

-

Add the NaBF₄ solution portion-wise to the stirred [BMIM][Cl] solution.[4] An emulsion or two-phase system will form as the more hydrophobic [BMIM][BF4] is generated.[4]

-

Causality: The reaction is driven by the formation of NaCl, which remains in the aqueous phase. Using a slight excess of NaBF₄ ensures complete conversion.

-

Stir the mixture vigorously at room temperature for 2-4 hours.

-

-

Purification and Workup:

-

Transfer the mixture to a separatory funnel. Extract the ionic liquid using dichloromethane (3x volumes).

-

Combine the organic phases and wash with small portions of distilled water (3x) to remove residual NaCl and NaBF₄.

-

Self-Validation: To confirm the removal of chloride ions, a simple qualitative test can be performed on the final aqueous wash. Add a few drops of aqueous silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates successful removal of chloride impurities.[4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure.

-

For final purification and removal of trace water, dry the resulting viscous liquid under high vacuum at 70-80°C until a constant weight is achieved. The product is a colorless to pale yellow liquid.[4]

-

Synthesis Workflow Diagram

Caption: General workflow for the two-step synthesis of [BMIM][BF4].

Part 2: Physicochemical Properties

The properties of 1-alkyl-3-methylimidazolium tetrafluoroborates can be tuned by altering the length of the alkyl chain on the imidazolium cation. Generally, increasing the alkyl chain length leads to higher viscosity and density, but a lower melting point (to a certain extent).

| Property | [EMIM][BF4] (Ethyl) | [BMIM][BF4] (Butyl) | Unit | Reference(s) |

| Molecular Formula | C₆H₁₁BF₄N₂ | C₈H₁₅BF₄N₂ | - | [6][7] |

| Molecular Weight | 197.97 | 226.03 | g/mol | [6][7] |

| Appearance | Light yellow liquid | Colorless to pale yellow liquid | - | [4][8] |

| Melting Point | 15 | -74 to -81 | °C | [5][8] |

| Boiling Point | >350 | >300 | °C | [8] |

| Density (at 25°C) | 1.294 | ~1.20 | g/mL | [8] |

| Viscosity (at 25°C) | 33-37 | 64-105 | cP (mPa·s) | |

| Conductivity (at 25°C) | 14.1 | 3.0-3.8 | mS/cm | [8] |

| Refractive Index (n20/D) | 1.413 | ~1.42 | - | [8] |

Note: Exact values can vary based on purity, particularly water content.

Structure-Property Relationship Diagram

Caption: Influence of cation alkyl chain length on key physical properties.

Part 3: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and thermal stability of the synthesized ionic liquid. A combination of spectroscopic and thermal analysis techniques is typically employed.[9][10]

Characterization Workflow Diagram

Caption: Standard workflow for the characterization of ionic liquids.

Standard Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the covalent structure of the imidazolium cation and assess purity.

-

Methodology:

-

Dissolve a small sample (~5-10 mg) of the ionic liquid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analysis: For [EMIM][BF4], the ¹H NMR spectrum should show characteristic signals: a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, a singlet for the N-CH₃, and distinct peaks for the three imidazolium ring protons.[1] Integration of the peaks should correspond to the proton count of the structure. The absence of signals from starting materials (e.g., 1-methylimidazole) or residual solvents (e.g., DCM) confirms purity.

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify characteristic functional groups and confirm the presence of the tetrafluoroborate anion.

-

Methodology:

-

Place a drop of the neat ionic liquid on the crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: The spectrum will show C-H stretches (around 3150-2950 cm⁻¹) and imidazolium ring vibrations.[10] A strong, characteristic absorption band around 1053 cm⁻¹ confirms the presence of the B-F bond in the [BF4]⁻ anion.[11]

-

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the thermal stability and decomposition temperature (Td).

-

Methodology:

-

Place a small, precise amount of the IL (5-10 mg) into a TGA crucible.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of major mass loss is defined as the decomposition temperature. Imidazolium tetrafluoroborates are generally stable to over 300-350°C.[8]

-

-

Part 4: Key Applications

The unique properties of 1-alkyl-3-methylimidazolium tetrafluoroborates make them suitable for a diverse range of applications.

-

Electrochemistry: Due to their ionic nature, good conductivity, and wide electrochemical window, they are widely used as electrolytes in batteries, supercapacitors, and dye-sensitized solar cells.[2] Their non-volatility provides a significant safety advantage over traditional organic solvent-based electrolytes.

-

"Green" Solvents and Catalysis: They can dissolve a wide range of organic, inorganic, and polymeric materials.[8] [EMIM][BF4] has been successfully used as a recyclable medium for the degradation of waste nylon-66, demonstrating its potential in polymer recycling.[1]

-

Organic Synthesis: These ILs can serve as both solvent and catalyst in various organic reactions, often leading to improved yields or selectivity.[2]

-

Biomolecule Analysis and Stability: In the life sciences, these ILs have been investigated for their effects on biomolecules. For instance, [EMIM][BF4] has been shown to influence the stability and amyloid aggregation of proteins like lysozyme.[2] Modified versions have been used as labels for carbohydrate analysis in mass spectrometry.[12]

Part 5: Toxicology and Environmental Considerations

The label of "green solvents" for ionic liquids has been a subject of debate, as non-volatility does not inherently mean non-toxic.

-

Toxicity: The toxicity of imidazolium-based ILs is strongly correlated with the length of the alkyl side chain. Longer alkyl chains increase the lipophilicity, allowing the molecule to interact more readily with cell membranes, which generally increases toxicity.[13] Studies on mice with various 1-alkyl-3-methylimidazolium tetrafluoroborates showed medium toxicity, with the C14 alkyl chain being the most toxic.[13] The parent compound for this family, 1-methylimidazole, is classified as corrosive to skin and eyes and harmful if swallowed or in contact with skin.[14]

-

Environmental Impact: While their low vapor pressure prevents air pollution, their solubility in water means that spills can contaminate aquatic ecosystems. Studies on 1-octyl-3-methylimidazolium tetrafluoroborate ([OMIM][BF4]) have shown toxic effects on soil enzyme activity and microbial communities.[15] Therefore, proper handling and disposal are crucial.

Conclusion

1-Alkyl-3-methylimidazolium tetrafluoroborate ionic liquids, particularly [EMIM][BF4] and [BMIM][BF4], are foundational materials in the field of ionic liquids. Their well-understood synthesis, tunable physicochemical properties, and broad range of applications make them invaluable tools for researchers in chemistry, materials science, and drug development. However, a responsible and informed approach requires careful consideration of their potential toxicity and environmental impact. As research continues, these versatile solvents will undoubtedly play a significant role in the development of new and sustainable technologies.

References

- Current time information in NA. (n.d.). Google.

- Noorhisham, N. A., Amri, D., Mohamed, A. H., Yahaya, N., Ahmad, N. M., Mohamad, S., Kamaruzaman, S., & Osman, H. (2021). Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review. Journal of Molecular Liquids, 326.

-

Creary, X., & Willis, E. D. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

- (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10).

-

The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application. (n.d.). Auctores. Retrieved January 14, 2026, from [Link]

-

Zhang, Y. Y., et al. (n.d.). 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. (n.d.). ACS Omega. Retrieved January 14, 2026, from [Link]

-

Main characterization techniques for the ionic liquids. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Eftekhari, A. (2017). Novel Analytical Techniques for Smart Ionic Liquid Materials. The Royal Society of Chemistry.

-

Why is 1-ethyl-3-methylimidazolium tetrafluoroborate (EMI-BF4) often considered a prototypical room temperature ionic liquid? (2012). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity. (2016). PubMed. Retrieved January 14, 2026, from [Link]

-

1-Butyl-3-methylimidazolium tetrafluoroborate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). [No Source Name Available]. Retrieved January 14, 2026, from [Link]

-

Acute oral toxicity of ionic liquid 1-alkyl-3-methylimidazoliu tetrafluoborat to mice. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024). Current World Environment. Retrieved January 14, 2026, from [Link]

-

1H-Imidazole, 1-methyl - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet: 1-Methyl-3-octyl-imidazolium-tetrafluoroborate (OMIM BF₄). (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

-

PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2022). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Pullulan-1-Ethyl-3-Methylimidazolium Tetrafluoroborate Composite as a Water-Soluble Active Component of a Vibration Sensor. (2024). MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 2. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-乙基-3-甲基咪唑四氟硼酸盐 ≥99%, <1000 ppm H2O | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Butyl-3-methylimidazolium tetrafluoroborate | C8H15BF4N2 | CID 2734178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Ethyl-3-methylimidazolium tetrafluoroborate | 143314-16-3 [chemicalbook.com]

- 9. eprints.um.edu.my [eprints.um.edu.my]

- 10. Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application | Auctores [auctoresonline.org]

- 11. rsdjournal.org [rsdjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of 1-Methyl-1H-imidazol-3-ium Tetrafluoroborate

Abstract

This technical guide provides an in-depth analysis of the thermal stability of the ionic liquid 1-Methyl-1H-imidazol-3-ium tetrafluoroborate ([MMIM][BF4]). While specific experimental data for this compound is limited, this document synthesizes information from closely related 1-alkyl-3-methylimidazolium tetrafluoroborate salts to provide a robust understanding of its thermal decomposition profile. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this and similar ionic liquids in applications where thermal stress is a critical parameter. We will delve into the theoretical underpinnings of its decomposition, present methodologies for its empirical determination, and discuss the practical implications of its thermal limits.

Introduction: The Significance of Thermal Stability in Imidazolium Ionic Liquids

Ionic liquids (ILs) have emerged as a versatile class of solvents with a wide array of applications, from synthesis and catalysis to drug delivery and electrochemical devices. Their negligible vapor pressure, wide liquidus range, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds. Among the vast library of ILs, this compound ([MMIM][BF4]) represents a fundamental structure within the imidazolium family.

The thermal stability of an ionic liquid is a critical parameter that dictates its operational window. For researchers in drug development, knowing the precise temperature at which decomposition begins is paramount for ensuring the integrity of thermally sensitive active pharmaceutical ingredients (APIs) during formulation and processing. In chemical synthesis, exceeding the thermal stability threshold can lead to unwanted side reactions, catalyst deactivation, and the generation of potentially hazardous byproducts. This guide, therefore, aims to provide a comprehensive understanding of the factors governing the thermal stability of [MMIM][BF4] and the experimental protocols to accurately assess it.

Theoretical Framework: Decomposition Pathways of Imidazolium Tetrafluoroborates

The thermal decomposition of 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids is a complex process influenced by the structure of both the cation and the anion. The primary decomposition pathways are believed to involve nucleophilic attack by the tetrafluoroborate anion or its impurities on the imidazolium cation.

-

SN2 Nucleophilic Substitution: The tetrafluoroborate anion ([BF4]⁻), while generally considered to be weakly coordinating, can act as a nucleophile at elevated temperatures. The most likely site of attack on the 1-methyl-3-methylimidazolium cation is one of the methyl groups, leading to the formation of methyl fluoride and 1-methylimidazole. This SN2-type mechanism is a common decomposition route for imidazolium-based ionic liquids.

-

Influence of Impurities: The presence of impurities, particularly water and halides, can significantly lower the decomposition temperature of imidazolium tetrafluoroborates. Water can lead to the hydrolysis of the [BF4]⁻ anion, generating hydrofluoric acid (HF). HF is highly corrosive and can catalyze further decomposition of the ionic liquid. Halide impurities, often remnants from the synthesis process, are more nucleophilic than [BF4]⁻ and can initiate decomposition at lower temperatures.

-

Anion-Centered Decomposition: At higher temperatures, the [BF4]⁻ anion itself can decompose, releasing boron trifluoride (BF3) and fluoride ions. These reactive species can then attack the imidazolium cation, leading to a cascade of decomposition reactions.

Quantitative Thermal Analysis: Insights from Analogous Compounds

| Ionic Liquid | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Experimental Conditions |

| [EMIM][BF4] | ~497 | Not Specified | TGA, 20 °C/min, in air[1] |

| [BMIM][BF4] | 360 - 420 | Not Specified | TGA[2] |

Note: The data presented is a synthesis of findings from multiple sources and variations in experimental conditions can affect the results.

The general trend suggests that imidazolium tetrafluoroborates are thermally stable up to high temperatures, often exceeding 300°C. For [MMIM][BF4], with the shortest alkyl chain, the thermal stability is expected to be in a similar range to its ethyl and butyl counterparts. However, the slightly different electronic and steric effects of the methyl group could lead to minor variations in the onset of decomposition.

Experimental Protocols for Thermal Stability Assessment

To ensure the scientific integrity and reproducibility of thermal stability data, standardized experimental protocols are essential. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the onset of decomposition.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid into a clean, inert TGA pan (e.g., alumina or platinum). Ensure the sample is free of visible impurities.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to eliminate oxidative effects.

-

Equilibrate the sample at a starting temperature of 30°C.

-

-

Heating Program:

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide higher resolution of thermal events.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset decomposition temperature (Tonset) is typically determined as the temperature at which a 5% weight loss is observed.

-

The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of weight loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition (exothermic or endothermic).

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the ionic liquid into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 30°C.

-

-

Heating Program:

-

Ramp the temperature from 30°C to a temperature above the expected decomposition temperature (determined by TGA) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic peaks indicate melting or boiling, while exothermic peaks can indicate decomposition or crystallization. The nature of the decomposition (endothermic or exothermic) provides mechanistic insights.

-

Visualizing Experimental Workflows and Decomposition Pathways

To further clarify the experimental process and the proposed decomposition mechanism, the following diagrams are provided.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Proposed thermal decomposition pathways for [MMIM][BF4].

Conclusion: Practical Implications and Future Directions

The thermal stability of this compound is a critical parameter for its safe and effective use in various scientific and industrial applications. Based on the analysis of its analogues, [MMIM][BF4] is expected to be a thermally robust ionic liquid, stable to temperatures well above those required for many common laboratory and industrial processes. However, it is imperative for researchers to empirically determine the precise decomposition temperature for their specific grade of [MMIM][BF4], as impurities can significantly impact its thermal stability.

Future research should focus on obtaining precise TGA and DSC data for highly purified this compound to provide a definitive thermal profile. Furthermore, detailed mechanistic studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would provide invaluable insights into the specific decomposition products and pathways, enhancing the safety and efficiency of processes utilizing this promising ionic liquid.

References

-

Pullulan-1-Ethyl-3-Methylimidazolium Tetrafluoroborate Composite as a Water-Soluble Active Component of a Vibration Sensor. (2024). MDPI. [Link]

-

The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI. [Link]

Sources

Spectroscopic Profile of 1-Methyl-1H-imidazol-3-ium Tetrafluoroborate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate, an ionic liquid of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. Herein, we will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and quality assessment of this compound. The data and interpretations presented are synthesized from established literature on closely related imidazolium-based ionic liquids, providing a robust predictive framework.

Introduction to this compound

This compound belongs to the class of imidazolium-based ionic liquids (ILs). These materials are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive for a wide range of applications, including as solvents for organic and inorganic compounds, electrolytes in batteries, and catalysts in chemical reactions.[1][2] Accurate spectroscopic characterization is paramount for confirming the synthesis, purity, and stability of these materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are crucial for confirming the identity of the cation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of the 1-Methyl-1H-imidazol-3-ium cation is expected to show distinct signals for the protons on the imidazolium ring and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged nitrogen atoms. Based on data from analogous compounds like 1-ethyl-3-methylimidazolium tetrafluoroborate, the following peak assignments can be predicted.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (NCHN) | ~8.5 - 9.0 | Singlet | 1H |

| H-4, H-5 | ~7.4 - 7.8 | Doublet | 2H |

| N-CH₃ | ~3.9 - 4.2 | Singlet | 3H |

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O. Chemical shifts can vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are based on published data for similar imidazolium salts.[4][5]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (NCN) | ~136 - 138 |

| C-4, C-5 | ~122 - 124 |

| N-CH₃ | ~35 - 37 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of ionic liquids is essential for reproducibility and accurate interpretation.

Workflow for NMR Analysis

Caption: A generalized workflow for the preparation, acquisition, and processing of NMR data for ionic liquids.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be dominated by vibrations of the imidazolium cation and the tetrafluoroborate anion.

Predicted IR Spectral Data

The interpretation of the IR spectrum involves assigning absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic vibrational modes based on studies of similar imidazolium tetrafluoroborate salts.[6][7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3150 - 3000 | C-H stretching of the imidazolium ring | Medium |

| ~1570 | C=N stretching of the imidazolium ring | Strong |

| ~1170 | In-plane C-H bending of the imidazolium ring | Medium |

| ~1050 | B-F stretching of the tetrafluoroborate anion | Very Strong |

| ~850 | Out-of-plane C-H bending of the imidazolium ring | Medium |

| ~520 | B-F bending of the tetrafluoroborate anion | Medium |

The strong absorption around 1050 cm⁻¹ due to the B-F stretching of the [BF₄]⁻ anion is a particularly characteristic feature for tetrafluoroborate salts.[1]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of ionic liquids.

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum of an ionic liquid.

Conclusion

The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a comprehensive understanding of its molecular structure. The predicted spectral data, based on well-studied analogous compounds, serves as a reliable reference for researchers in the synthesis and application of this ionic liquid. Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data, ensuring the integrity and validity of scientific findings. The combination of these spectroscopic techniques offers a powerful toolkit for the routine analysis and quality control of imidazolium-based ionic liquids.

References

-

Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. PubMed Central. [Link]

-

FT-IR spectra of (a) 1-butyl-3-methylimidazolium tetrafluoroborate... ResearchGate. [Link]

-

1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis. ResearchGate. [Link]

-

Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. SciELO. [Link]

-

¹³C NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate. ResearchGate. [Link]

-

The Synthesis and Characterization of 1-methyl-3-butyl imidazole Tetrafluoroborate. ResearchGate. [Link]

-

¹H NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate. ResearchGate. [Link]

-

FT-IR spectra of (a) 1-butyl-3-methylimidazolium tetrafluoroborate... ResearchGate. [Link]

-

Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach. PubMed. [Link]

-

Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]

-

Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Kyung Hee University. [Link]

Sources

- 1. rsdjournal.org [rsdjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Molecular structure of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate

An In-Depth Technical Guide to the Molecular Structure of 1-Alkyl-3-Methylimidazolium Tetrafluoroborate

Foreword: On Nomenclature and Scope

The topic specified, "1-Methyl-1H-imidazol-3-ium tetrafluoroborate," presents a degree of chemical ambiguity. The "-ium" suffix denotes a cationic center, typically resulting from the alkylation of both nitrogen atoms in the imidazole ring, while "1H" suggests a proton remains on a nitrogen atom. The prevalent and well-characterized members of this ionic liquid family are the 1,3-dialkylimidazolium salts. This guide will therefore focus on the fundamental molecular structure of the 1-alkyl-3-methylimidazolium tetrafluoroborate class, using the extensively studied 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as primary, authoritative examples. The principles discussed are directly applicable to the broader class and provide the necessary framework for understanding these versatile compounds.

Introduction: The Archetypal Ionic Liquid

1-Alkyl-3-methylimidazolium tetrafluoroborate salts are a cornerstone of ionic liquid (IL) research and application. Characterized by their low melting points (often below ambient temperature), negligible vapor pressure, high thermal stability, and tunable solvation properties, they have found utility in fields ranging from electrochemistry to organic synthesis and materials science.[1] Their unique characteristics are a direct consequence of their molecular structure: the interplay between a bulky, asymmetric organic cation and a weakly coordinating inorganic anion. This guide provides a detailed exploration of this structure, the methodologies used for its elucidation, and the causal link between its architecture and macroscopic properties.

Molecular Architecture: A Tale of Two Ions

The fundamental unit of 1-alkyl-3-methylimidazolium tetrafluoroborate is the ion pair, composed of the organic cation and the inorganic anion. The nature of the interaction between these two components dictates the liquid's structure and behavior.

The 1-Alkyl-3-methylimidazolium Cation

The cation consists of a planar, five-membered imidazolium ring, which retains its aromatic character upon alkylation at the N1 and N3 positions.

-

Aromatic Core : The delocalized π-electron system of the imidazolium ring is the cation's central feature. This ring is substituted with a methyl group at the N3 position and a variable alkyl chain (e.g., ethyl, butyl) at the N1 position.

-

Charge Distribution : The positive charge is delocalized across the ring, but the C2 proton (the hydrogen atom situated between the two nitrogen atoms) is notably acidic. This acidity makes the C2 position a primary site for electrostatic interactions, particularly hydrogen bonding with the anion.[2]

-

Conformational Flexibility : While the imidazolium ring is rigid, the attached alkyl chains introduce conformational flexibility. As the alkyl chain length increases (e.g., from ethyl to butyl to octyl), nonpolar domains can form, leading to nanoscale structural heterogeneity within the liquid.[3][4] This segregation into polar (imidazolium ring) and nonpolar (alkyl chain) regions is critical to the IL's solvation capabilities.

The Tetrafluoroborate Anion (BF₄⁻)

The tetrafluoroborate anion is a highly symmetric, weakly coordinating species.

-

Geometry : It possesses a tetrahedral geometry with the boron atom at the center and four fluorine atoms at the vertices.

-

Charge Delocalization : The negative charge is distributed evenly among the four fluorine atoms, which contributes to its low basicity and weak coordinating ability. This prevents the formation of strong, directional covalent bonds with the cation, which is a key factor in maintaining the liquid state over a wide temperature range.

Ion Pairing and Supramolecular Structure

In the liquid state, these ions are not randomly distributed but exhibit a significant degree of local order through the formation of ion pairs and larger aggregates. Computational studies, primarily using Density Functional Theory (DFT), combined with spectroscopic evidence, have provided profound insights into this structuring.[2][4]

-

Preferential Anion Positioning : DFT calculations and NMR spectroscopy have shown that the BF₄⁻ anion does not interact uniformly with the cation. Instead, it shows a strong preference for the region around the imidazolium ring, particularly near the most acidic protons: C2-H > C4-H/C5-H.[2] This interaction is primarily a form of hydrogen bonding.

-

Equilibrium of Structures : Experimental NMR spectra are best explained by an equilibrium of different ion pair conformations. In a solvent like dichloromethane, the dominant structure (~70-80%) involves the anion positioned near the C2 proton, with a smaller population (~20-30%) having the anion closer to the C4/C5 protons.[2]

Caption: Dominant interaction in the [EMIM][BF₄] ion pair.

Synthesis: A Validated Two-Step Protocol

The synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate is typically achieved through a reliable two-step process involving quaternization followed by anion exchange. This ensures a high-purity product, which is critical for most applications.

Step 1: Quaternization of 1-Methylimidazole

The initial step involves the formation of the 1-alkyl-3-methylimidazolium halide salt. The choice of alkyl halide determines the final substituent at the N1 position.

Step 2: Anion Metathesis (Exchange)

The halide anion from the intermediate salt is exchanged for the desired tetrafluoroborate anion.

-

Causality : This step relies on precipitation or extraction. When using a salt like sodium tetrafluoroborate (NaBF₄) in a suitable solvent (e.g., water or acetone), the resulting sodium halide (NaCl, NaBr) is often insoluble and can be removed by filtration.[5][7] The completeness of this exchange is paramount, as residual halide impurities can be detrimental, especially in electrochemical applications. A final wash with dichloromethane and drying under vacuum removes residual water and volatile organics.[8]

Experimental Workflow: Synthesis of [BMIM][BF₄]

The following protocol is a representative example for synthesizing 1-butyl-3-methylimidazolium tetrafluoroborate.

-

Quaternization :

-

Charge a round-bottomed flask with 1-methylimidazole and acetonitrile.

-

Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield crude 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).

-

-

Anion Exchange :

-

Dissolve the crude [BMIM]Cl in deionized water.

-

Add sodium tetrafluoroborate (NaBF₄, ~1.1 equivalents) in portions with stirring. An emulsion will form.[8]

-

Add dichloromethane (CH₂Cl₂) and transfer the mixture to a separatory funnel.

-

Separate the lower organic (CH₂Cl₂) phase. Extract the aqueous phase again with CH₂Cl₂.

-

Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and remove the CH₂Cl₂ using a rotary evaporator, followed by high vacuum, to yield the pure, often colorless to pale yellow, viscous liquid.[8]

-

-

Purity Validation :

-

The absence of halide impurity should be confirmed by adding a 0.1 M silver nitrate (AgNO₃) solution to an aqueous sample of the final product. The absence of a precipitate (AgCl) confirms the completeness of the anion exchange.[8]

-

Caption: General workflow for the synthesis of [BMIM][BF₄].

Structural Characterization and Data

A multi-technique approach is required to fully characterize the molecular structure of these ionic liquids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the covalent structure and assessing the purity of the final product.

-

¹H NMR : Provides definitive signals for all protons in the cation. The chemical shifts are sensitive to the local electronic environment and can be influenced by ion pairing. For instance, the C2-H proton is typically the most downfield signal due to its acidity.

-

¹³C NMR : Complements the proton NMR by identifying the carbon skeleton.

-

¹⁹F and ¹¹B NMR : Used to characterize the BF₄⁻ anion and confirm its integrity.

| Assignment ([EMIM]⁺ in DMSO-d₆) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₂-CH ₃ | 1.21 (triplet) | 15.2 |

| N-C H₃ | 3.92 (singlet) | 35.8 |

| N-C H₂-CH₃ | 3.98 (quartet) | 44.3 |

| N-CH =CH -N (C4-H, C5-H) | 7.16-7.22 (doublet) | 122.3, 123.6 |

| N=CH -N (C2-H) | 8.35 (singlet) | 136.2 |

| Table 1: Representative NMR data for the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation. Data adapted from reference[5]. |

X-Ray Crystallography

While these compounds are liquids at room temperature, low-temperature single-crystal X-ray diffraction can be used to determine their solid-state structure.[9] This technique provides precise measurements of bond lengths, bond angles, and the three-dimensional packing of ions in the crystal lattice, offering an unambiguous snapshot of ion-ion interactions.

| Parameter | Value for [EMIM][BF₄] |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| Unit Cell Dimensions | a = 8.76180 Å |

| b = 9.39610 Å | |

| c = 11.4246 Å | |

| β = 98.7200° | |

| Table 2: Crystallographic data for 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]). Data from reference[9]. |

The crystal structure confirms the close association of the fluorine atoms of the BF₄⁻ anion with the C2, C4, and C5 protons of the imidazolium ring, validating the interaction sites predicted by computational models.

Conclusion: From Molecular Blueprint to Macroscopic Function

The molecular structure of 1-alkyl-3-methylimidazolium tetrafluoroborate is a finely tuned architecture that balances electrostatic interactions, hydrogen bonding, and van der Waals forces. The combination of a planar, charge-delocalized aromatic cation with a symmetric, weakly coordinating anion prevents efficient crystal packing, leading to low melting points. The specific sites of interaction, particularly the acidic C2-H proton, govern the local ordering and dynamics within the liquid. Understanding this structure at the molecular level is not merely an academic exercise; it is the key to rationally designing and deploying these ionic liquids in advanced applications, from enhancing battery electrolytes to creating novel catalytic systems. The protocols and analytical data presented herein provide a validated framework for researchers and developers working with this important class of materials.

References

-

Organic Syntheses Procedure. 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Available from: [Link]

-

Creary, X., & Willis, E. D. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses. Available from: [Link][8]

-

Silva, F. W. M., et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. RECEN. Available from: [Link][7]

-

Stoppa, A., et al. (2009). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Technische Universität Bergakademie Freiberg. Available from: [Link]

-

PubChem. 1-Ethyl-3-methylimidazolium tetrafluoroborate. National Center for Biotechnology Information. Available from: [Link][9]

-

Méndez-Ardoy, A., et al. (2012). On the interaction between the imidazolium cation and aromatic amino acids. A computational study. Organic & Biomolecular Chemistry. Available from: [Link]

-

Ahmad, S., et al. (2020). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. Available from: [Link][5]

-

ResearchGate. 1 H NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate. Available from: [Link]

-

Sheka, E. F., et al. (2021). Thermophysical and Spectroscopic Studies of Pure 1-Butyl-3-methylimidazolium Tetrafluoroborate and Its Aqueous Mixtures. ResearchGate. Available from: [Link]

-

Wang, J., et al. (2018). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports. Available from: [Link]

-

Voth, G. A., et al. (2004). Structure of ionic liquids of 1-alkyl-3-methylimidazolium cations: a systematic computer simulation study. The Journal of Physical Chemistry B. Available from: [Link][3]

-

Katsyuba, S. A., et al. (2009). Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach. The Journal of Physical Chemistry B. Available from: [Link][2]

-

Shiflett, M. B., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules. Available from: [Link]

-

Canongia Lopes, J. N., & Padua, A. A. H. (2004). Structure of ionic liquids of 1-alkyl-3-methylimidazolium cations: A systematic computer simulation study. ResearchGate. Available from: [Link][4]

Sources